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Compound of Interest

Compound Name:
(1-Phenylpropan-2-yl)hydrazine

dihydrochloride

CAS No.: 2171944-13-9

Cat. No.: B3381108

Get Quote

Abstract & Scope
Pheniprazine dihydrochloride (JB-516) is a potent, irreversible, non-selective monoamine

oxidase inhibitor (MAOI) of the hydrazine class.[1] Historically used as an antidepressant

(Catron), it was withdrawn from clinical use due to hepatotoxicity but remains a critical tool in

preclinical research for modeling monoaminergic signaling, depression, and anxiety.[1]

This application note provides authoritative dosing guidelines for pheniprazine in rodent models

(rats and mice). It synthesizes historical pharmacological data with modern animal welfare

standards to optimize experimental windows while minimizing the confounding risks of liver

toxicity.[2]

Compound Profile & Preparation[2][3][4][5]
Chemical Identity[2][6]

Name: Pheniprazine Dihydrochloride[2]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3381108#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC4092042/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4092042/
https://pubchem.ncbi.nlm.nih.gov/compound/Pheniprazine
https://pubchem.ncbi.nlm.nih.gov/compound/Pheniprazine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3381108?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synonyms: JB-516, Catron, (1-Methyl-2-phenylethyl)hydrazine dihydrochloride[1][2]

Molecular Weight: ~223.14 g/mol (Salt); ~150.22 g/mol (Free Base)[1][2]

Mechanism: Irreversible inhibition of MAO-A and MAO-B enzymes.[2][3]

Solubility: Highly soluble in water and physiological saline.[2]

Storage & Stability[8]
Powder: Store at -20°C, desiccated and protected from light.

Solution: Unstable in solution over long periods due to oxidation of the hydrazine group.[2]

Prepare fresh daily.

Preparation Protocol (Standard 10 mL Stock)
Objective: Create a 2 mg/mL solution (calculated as free base) for a target dose of 2 mg/kg at

an injection volume of 1 mL/kg.

Calculate Mass:

Target Concentration: 2 mg/mL (free base).[1][2]

Salt Correction Factor: MW_salt / MW_base ≈ 223.14 / 150.22 ≈ 1.48.[2]

Mass Required: 2 mg/mL × 10 mL × 1.48 = 29.6 mg of Pheniprazine Dihydrochloride.[2]

Solubilization:

Weigh 29.6 mg of powder.[2]

Dissolve in 10 mL of sterile 0.9% saline (0.9% NaCl).

Vortex for 30 seconds until fully dissolved (solution should be clear).

pH Check:
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The dihydrochloride salt is acidic.[2] Check pH; if < 4.0, buffer carefully to pH ~6.0–7.0

using dilute NaOH to prevent injection site irritation (peritonitis).[1][2]

Filtration:

Filter sterilize using a 0.22 µm syringe filter if administering intravenously or intracranially.

[2]

Mechanism of Action
Pheniprazine acts by covalently binding to the flavin adenine dinucleotide (FAD) cofactor within

the MAO enzyme, permanently disabling it.[1] This leads to a rapid and sustained increase in

synaptic levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1]
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Figure 1: Mechanism of irreversible MAO inhibition by pheniprazine, leading to monoamine

accumulation.[1]

Dosing Guidelines
Critical Safety Warning: Pheniprazine is a hydrazine derivative associated with hepatotoxicity.

[2] High doses (>10 mg/kg) or prolonged chronic use can cause liver damage that confounds

behavioral data (e.g., sickness behavior mimicking depression).[1][2]

Species: Rat (Sprague-Dawley / Wistar)[1][2]
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Study Type Route
Recommended
Dose

Frequency Notes

Acute Behavioral I.P. 2 – 5 mg/kg Single Injection

Peak behavioral

effects

(locomotion,

stereotypy) occur

2–4 hours post-

dose.[2]

Chronic

Antidepressant
I.P. / S.C.[4][5][6] 0.5 – 2 mg/kg

Daily (14-21

days)

mimics clinical

latency; monitor

weight daily for

toxicity.[1][2]

MAO Inhibition

(Biochem)
I.P. 5 – 10 mg/kg Single Injection

Achieves >90%

inhibition of

MAO-A/B within

2 hours.[2]

Species: Mouse (C57BL/6)[1][2]
Study Type Route

Recommended
Dose

Frequency Notes

Acute Behavioral I.P. 3 – 8 mg/kg Single Injection

Mice generally

require slightly

higher mg/kg

doses than rats

due to faster

metabolism.[2]

Chronic

Antidepressant
I.P. 1 – 3 mg/kg Daily (14 days)

Watch for

"serotonin

syndrome" signs

(tremor, hind limb

abduction) at

higher doses.[1]

[2]
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Washout Period
Because inhibition is irreversible, enzyme activity only returns via de novo protein synthesis.[1]

[2]

50% Recovery: ~5–7 days.[2]

Full Recovery: 14–21 days.[2]

Experimental Design Implication: If testing "drug-free" behavior after MAO inhibition, a

minimum 2-week washout is required.[2]

Experimental Workflows
Workflow A: Acute Behavioral Assessment (e.g., Open
Field, Forced Swim)[1]

Acclimatization: Handle animals for 3 days prior to testing to reduce stress.

Baseline: Record baseline weight and locomotor activity.

Administration: Inject Pheniprazine (2–5 mg/kg i.p.) or Vehicle (Saline).[1][2]

Latency: Wait 2 to 4 hours. Unlike reuptake inhibitors, MAOIs require time to accumulate

synaptic monoamines to functional levels.[1]

Testing: Perform behavioral assay (e.g., 5-minute Forced Swim Test).

Tissue Collection: Euthanize immediately after testing to correlate brain amine levels with

behavior.[2]

Workflow B: Neurochemical Validation (HPLC)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4092042/
https://pubchem.ncbi.nlm.nih.gov/compound/Pheniprazine
https://pubchem.ncbi.nlm.nih.gov/compound/Pheniprazine
https://pubchem.ncbi.nlm.nih.gov/compound/Pheniprazine
https://pubchem.ncbi.nlm.nih.gov/compound/Pheniprazine
https://pmc.ncbi.nlm.nih.gov/articles/PMC4092042/
https://pubchem.ncbi.nlm.nih.gov/compound/Pheniprazine
https://pmc.ncbi.nlm.nih.gov/articles/PMC4092042/
https://pubchem.ncbi.nlm.nih.gov/compound/Pheniprazine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3381108?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endpoint Analysis
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Figure 2: Workflow for validating MAO inhibition and neurochemical elevation.

Safety & Toxicology Monitoring
The hydrazine moiety in pheniprazine poses a risk of hepatotoxicity, which was the primary

cause for its withdrawal from the human market. In rodent studies, this can manifest as general

malaise, which confounds behavioral results (e.g., reduced mobility in FST may be sickness,

not "despair").[1]

Mandatory Monitoring Criteria:
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Body Weight: Weigh daily. A loss of >10% body weight over a chronic study indicates toxicity;

the animal should be removed.

Coat Condition: Look for piloerection (ungroomed coat), a sign of distress or sickness.[1][2]

Porphyrin: In rats, accumulation of red porphyrin (chromodacryorrhea) around eyes/nose

indicates stress.[1][2]

Dose Ceiling: Do not exceed 10 mg/kg for survival surgery or chronic studies.[2] Higher

doses (15-20 mg/kg) are typically reserved for terminal acute biochemical studies where

long-term survival is not required.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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